1,2-Bis(3-methylpiperidin-1-yl)ethane-1,2-dione
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Overview
Description
1,2-Bis(3-methylpiperidin-1-yl)ethane-1,2-dione: is an organic compound that belongs to the class of diketones This compound is characterized by the presence of two piperidine rings attached to a central ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethane-1,2-dione typically involves the reaction of 3-methylpiperidine with ethane-1,2-dione under controlled conditions. One common method is the condensation reaction, where the piperidine rings are introduced to the diketone through nucleophilic addition. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4), and the reaction is often conducted at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methylpiperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diketone to its corresponding alcohols.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone oxides, while reduction can produce diols.
Scientific Research Applications
1,2-Bis(3-methylpiperidin-1-yl)ethane-1,2-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its structural and vibrational properties.
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Used in the synthesis of photoactive organic molecules.
Uniqueness
1,2-Bis(3-methylpiperidin-1-yl)ethane-1,2-dione is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2-bis(3-methylpiperidin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11-5-3-7-15(9-11)13(17)14(18)16-8-4-6-12(2)10-16/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRLDMXJPZIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=O)N2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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